3-[1-(Dimethylamino)ethyl]phenol
Overview
Description
3-[1-(Dimethylamino)ethyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
The primary target of 3-[1-(Dimethylamino)ethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating signal transduction at the neuromuscular junction .
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by inhibiting its activity . This inhibition prevents the rapid hydrolysis of acetylcholine released into the synaptic cleft, thereby prolonging the action of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of Acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft due to the inhibition of Acetylcholinesterase enhances the stimulation of cholinergic receptors, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission can vary depending on the specific type of cholinergic receptor and the location of the synapse.
Result of Action
The result of the action of this compound is an enhancement of cholinergic neurotransmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various molecular and cellular effects, depending on the specific type of cholinergic receptor and the location of the synapse.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]phenol typically involves the reaction of meta-hydroxyl acetophenone with dimethylamine. One common method is the Leuckart reaction followed by the Eschweiler-Clarke reaction. The process begins with the reaction of meta-hydroxyl acetophenone with formamide to form an intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous substances. The reaction conditions are carefully controlled to achieve efficient conversion and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Dimethylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[1-(Dimethylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized as a surfactant and in the synthesis of polymers and dyes.
Comparison with Similar Compounds
- 3-[1-(Methylamino)ethyl]phenol
- 3-[1-(Ethylamino)ethyl]phenol
- 3-[1-(Dimethylamino)propyl]phenol
Comparison: 3-[1-(Dimethylamino)ethyl]phenol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an acetylcholinesterase inhibitor, making it more effective in therapeutic applications. Additionally, its chemical stability and solubility profile make it a preferred choice in various industrial applications .
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-04-5 | |
Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[1-(Dimethylamino)ethyl]phenol exert its pharmacological effect?
A: this compound, a key component of the drug rivastigmine, acts as a carbamate inhibitor of acetylcholinesterase (AChE) []. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, rivastigmine increases the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease [].
Q2: What is the mechanism of interaction between this compound and acetylcholinesterase?
A: this compound carbamylates the active site serine residue of AChE []. Crystal structure analysis of the Torpedo californica AChE-rivastigmine conjugate reveals that the carbamyl group forms a covalent bond with the active site serine, while the this compound moiety occupies the enzyme's anionic site []. This binding disrupts the catalytic triad within the active site, hindering the enzyme's ability to hydrolyze acetylcholine [].
Q3: Are there differences in the inhibition kinetics of this compound towards different types of AChE?
A: Yes, significant differences exist in carbamylation rates and reactivation kinetics of the AChE-rivastigmine conjugate across various species []. Human AChE exhibits a much faster carbamylation rate compared to the enzyme from Torpedo californica []. Furthermore, reactivation of the inhibited enzyme is extremely slow in all studied species, with less than 10% reactivation observed even after 48 hours for the Torpedo californica AChE [].
Q4: What are the advantages of the novel synthesis routes for this compound described in the research?
A4: Several research papers highlight new synthesis methods for this compound that offer various benefits over existing approaches:
- Shorter synthetic routes: Some methods significantly reduce the number of steps required, simplifying the synthesis process and potentially improving overall yield [, ].
- Cost-effectiveness: The use of readily available and inexpensive starting materials like meta-hydroxyacetophenone contributes to a more economical production process [, ].
- Environmental friendliness: By avoiding hazardous substances and minimizing waste generation, these new methods present a more environmentally responsible approach [, ].
Q5: What is the role of (S)-3-[1-(dimethylamino)ethyl]phenol in the synthesis of rivastigmine hydrogen tartrate?
A: (S)-3-[1-(dimethylamino)ethyl]phenol is a crucial chiral intermediate in the synthesis of rivastigmine hydrogen tartrate [, ]. One method involves obtaining (S)-3-[1-(dimethylamino)ethyl]phenol through a chiral resolution of 3-[1-(methylamino)ethyl]phenol using a chiral agent []. Subsequently, this chiral intermediate is reacted with N-methyl-N-ethylformyl chloride, followed by salt formation with levotartaric acid to yield rivastigmine hydrogen tartrate [].
Q6: How is the synthesis of 3-(1-(dimethylamino)ethyl)phenol typically achieved?
A: One common approach utilizes m-hydroxy acetophenone as the starting material [, ]. This compound can be transformed into 3-(1-(dimethylamino)ethyl)phenol through a series of reactions, often involving Leuckart reaction and Eschweiler-Clark reductive methylation [, ].
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